8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.15387487 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have been designed and tested as antiviral agents, specifically targeting rhinovirus. The construction of the imidazo ring from aminopyridine and the development of a new Horner−Emmons reagent for direct incorporation of methyl vinylcarboxamide are key steps in the synthesis process. These compounds have shown potential in inhibiting viral replication, emphasizing the structural importance of the imidazo ring in antiviral research (Hamdouchi et al., 1999).
Anthelmintic Properties
Isomeric imidazo[1,2-alpha]pyridine-2-carbamates have been synthesized and evaluated for their anthelmintic efficacy. These compounds demonstrate the versatility of imidazo derivatives in developing potential treatments against parasitic infections, although none matched the potency of methyl 6-(phenylsulfinyl)imidazo[1,2-alpha]pyridine-2-carbamate in this specific study (Bochis et al., 1981).
Antineoplastic Activity
A series of substituted benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, were synthesized and tested for their antineoplastic (anti-cancer) activity. Certain compounds showed variable degrees of activity against various cancer cell lines, highlighting the potential of these derivatives in cancer research (Abdel-Hafez, 2007).
Antiulcer Activity
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective agents for treating ulcers. Despite lacking significant antisecretory activity in some tests, several compounds showed promising cytoprotective properties, indicating their potential as antiulcer agents (Starrett et al., 1989).
TARP γ-8 Selective AMPAR Negative Modulators
Research into selective negative modulators of AMPARs associated with TARP γ-8 has led to the discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines. These compounds have shown promise in seizure protection models, highlighting their potential in treating neurological disorders (Savall et al., 2018).
Anticancer and Antidiabetic Applications
Spirothiazolidine analogs have been investigated for their anticancer and antidiabetic potential, with several compounds showing significant activity against cancer cell lines and therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors. This research demonstrates the broad therapeutic applications of imidazo[1,2-a]pyrimidin-2-ylcarbonyl derivatives in treating chronic diseases (Flefel et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(imidazo[1,2-a]pyrimidine-2-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-19-11-16(9-13(19)22)3-7-20(8-4-16)14(23)12-10-21-6-2-5-17-15(21)18-12/h2,5-6,10H,3-4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOAXXZKVOQAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CN4C=CC=NC4=N3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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